molecular formula C10H6ClFN2O B1357546 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one CAS No. 142048-71-3

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B1357546
CAS No.: 142048-71-3
M. Wt: 224.62 g/mol
InChI Key: FJWBUDBZGFFNEX-UHFFFAOYSA-N
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Description

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a 4-chloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-chloro-3-fluoroaniline with appropriate reagents to form the pyridazine ring. One common method involves the cyclization of hydrazine derivatives with 4-chloro-3-fluorobenzaldehyde under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing catalysts and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)pyridazin-3(2H)-one
  • 6-(4-fluorophenyl)pyridazin-3(2H)-one
  • 6-(4-bromophenyl)pyridazin-3(2H)-one

Uniqueness

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWBUDBZGFFNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599211
Record name 6-(4-Chloro-3-fluorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142048-71-3
Record name 6-(4-Chloro-3-fluorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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